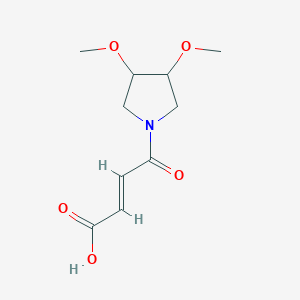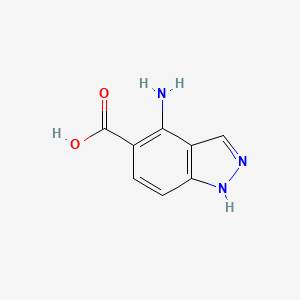
4-氨基-1H-吲唑-5-羧酸
描述
“1H-Indazole-5-carboxylic acid, 4-amino-” is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . The compound is part of the indazole family, which is known for its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Synthesis Analysis
The synthesis of indazoles, including “1H-Indazole-5-carboxylic acid, 4-amino-”, has been a topic of research in recent years . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1H-Indazole-5-carboxylic acid, 4-amino-” can be represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . This notation provides a way to describe the structure of the molecule in a text format. Physical and Chemical Properties Analysis
“1H-Indazole-5-carboxylic acid, 4-amino-” is a powder with a melting point of 318-322 °C . It has an assay of 97% .科学研究应用
抗菌活性
4-氨基-1H-吲唑-5-羧酸衍生物已被探索用于其作为抗菌剂的潜力。 吲唑核已知表现出显著的抗菌和抗真菌特性 。该化合物可以作为合成针对抗药性细菌和真菌菌株的新药的前体。
抗炎药
吲唑部分是抗炎药开发中的关键结构。 含有吲唑环的化合物已被证明具有有效的抗炎活性,可用于治疗慢性炎症性疾病 。
抗癌应用
吲唑衍生物正在被研究以了解它们在癌症治疗中的作用。 它们已被发现具有抗肿瘤特性,使其在合成新型抗癌药物中具有价值 。研究正在进行以确定这些化合物在各种癌症模型中的功效。
抗病毒治疗
吲唑结构是抗病毒药物创建的组成部分。 4-氨基-1H-吲唑-5-羧酸衍生物已被研究用于其抑制病毒的潜力,包括 HIV 蛋白酶抑制剂和其他病毒病原体 。
神经保护作用
研究表明,吲唑化合物可能具有神经保护作用。 它们正在被研究作为潜在的治疗神经退行性疾病(如阿尔茨海默病)的治疗方法,因为它们具有抑制乙酰胆碱酯酶的能力 。
心血管药物开发
吲唑衍生物与心血管药物的开发有关。 它们由于其血管扩张作用,在治疗高血压和其他心脏相关疾病方面显示出前景 。
糖尿病管理
吲唑核正在被探索用于其抗糖尿病特性。 含有这种部分的化合物已显示出在调节血糖水平方面的潜力,这可能导致针对糖尿病的新治疗方法 。
胃肠道治疗
安全和危害
作用机制
Target of Action
The primary target of 4-amino-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
4-amino-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two ways. It can activate the receptor, which helps maintain endothelial barrier integrity . Alternatively, it can induce S1P1 desensitization, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 4-amino-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. For instance, activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier . On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by 4-amino-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This can have various molecular and cellular effects, such as preventing the leakage of fluids into tissues and maintaining normal blood pressure. On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia , which can affect the immune response.
生化分析
Biochemical Properties
1H-Indazole-5-carboxylic acid, 4-amino- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between 1H-Indazole-5-carboxylic acid, 4-amino- and COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Indazole-5-carboxylic acid, 4-amino- has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1H-Indazole-5-carboxylic acid, 4-amino- involves its interaction with specific biomolecules at the molecular level . This compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition . The binding interactions are facilitated by the unique structural features of 1H-Indazole-5-carboxylic acid, 4-amino-, which allow it to fit precisely into the enzyme’s active site . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-5-carboxylic acid, 4-amino- have been observed to change over time . The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that 1H-Indazole-5-carboxylic acid, 4-amino- remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 1H-Indazole-5-carboxylic acid, 4-amino- can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- vary with different dosages in animal models . At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-Indazole-5-carboxylic acid, 4-amino- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 1H-Indazole-5-carboxylic acid, 4-amino- in animal models .
Metabolic Pathways
1H-Indazole-5-carboxylic acid, 4-amino- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been found to inhibit key metabolic enzymes, such as those involved in the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carboxylic acid, 4-amino- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms, involving transporters that recognize its structural features . Once inside the cell, 1H-Indazole-5-carboxylic acid, 4-amino- can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 1H-Indazole-5-carboxylic acid, 4-amino- within specific tissues are influenced by its interactions with tissue-specific binding proteins .
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is a key determinant of its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Indazole-5-carboxylic acid, 4-amino- can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is essential for its biochemical and cellular effects .
属性
IUPAC Name |
4-amino-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADENBPCXQSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


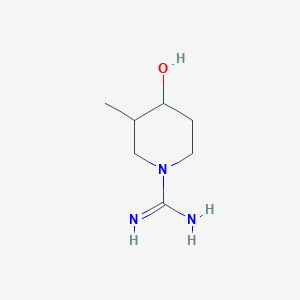
![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)

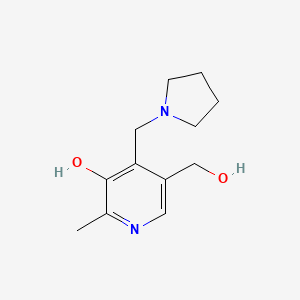

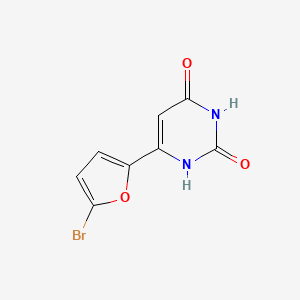
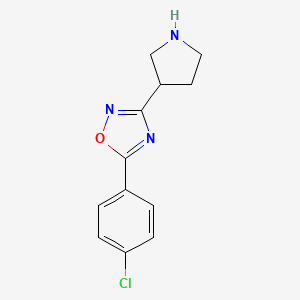
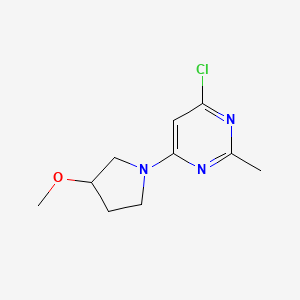
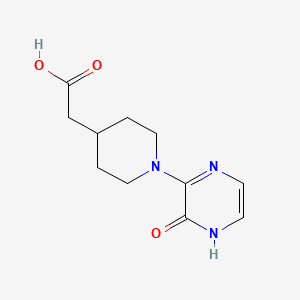
amine](/img/structure/B1488267.png)
